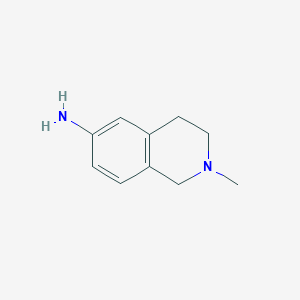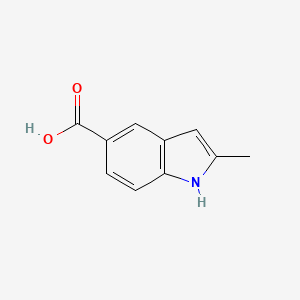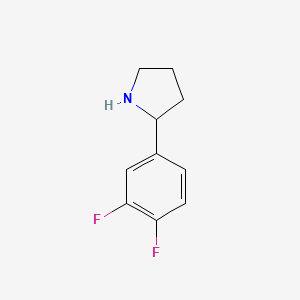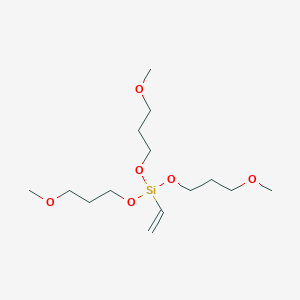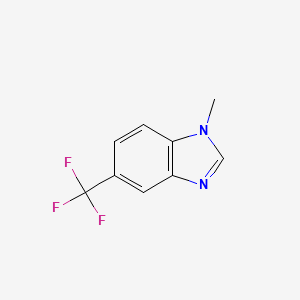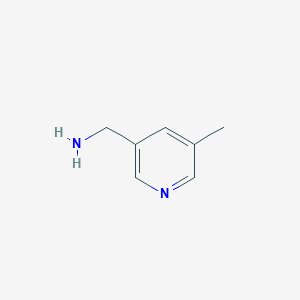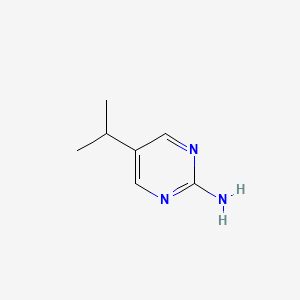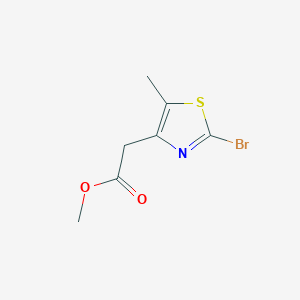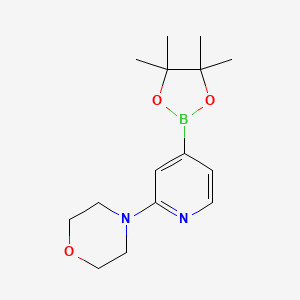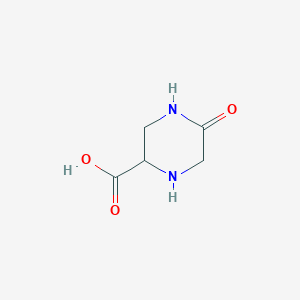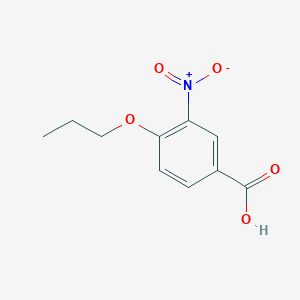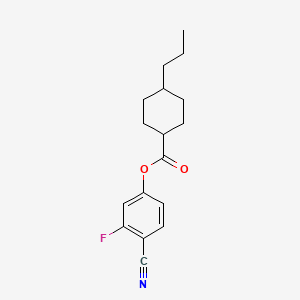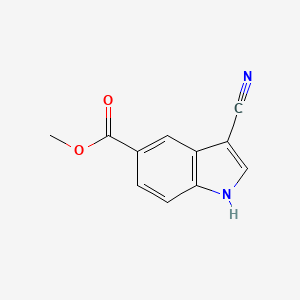
Methyl 3-cyano-1H-indole-5-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 3-cyano-1H-indole-5-carboxylate involves the esterification of indole-5-carboxylic acid . This reaction typically proceeds through the reaction of indole-5-carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst. The resulting methyl ester is the desired product .
Molecular Structure Analysis
The compound’s molecular structure consists of an indole ring (benzopyrrole) with a cyano group (CN) at position 3 and a carboxylate group (COOCH3) at position 5. The indole nucleus provides the aromatic character due to its 10 π-electrons .
Chemical Reactions Analysis
Methyl 3-cyano-1H-indole-5-carboxylate can participate in various chemical reactions, including electrophilic substitutions due to the presence of π-electrons. It serves as a useful synthon in Sonogashira cross-coupling reactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Studies
Methyl 3-cyano-1H-indole-5-carboxylate has been utilized in the synthesis of new indole derivatives. For example, methyl 3-arylindole-2-carboxylates were synthesized using a metal-assisted intramolecular C-N cyclization of b,b-diaryldehydroamino acids. These compounds showed potential as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields in various solvents, especially those with electron-donating groups (Queiroz et al., 2007).
Novel Synthesis Approaches
A new approach to the functionalization of δ-carboline derivatives demonstrates the transformation of 3-cyano-1-p-nitrophenyl-δ-carbolin-2-one into various δ-carboline derivatives. This study highlights the versatility of methyl 3-cyano-1H-indole-5-carboxylate in creating complex molecular structures (Ryabova et al., 2001).
Anti-Cancer Activity
Research has been conducted on the anti-cancer activity of methyl indole-3-carboxylate derivatives. Two new derivatives were synthesized and tested for their effect on melanoma, renal, and breast cancer cell lines. The study highlights the potential of these compounds in cancer treatment (Niemyjska et al., 2012).
Conformationally Constrained Tryptophan Derivatives
Methyl 3-cyano-1H-indole-5-carboxylate has been used in the synthesis of conformationally constrained tryptophan derivatives. These derivatives have applications in peptide and peptoid conformation elucidation studies, offering insights into the molecular structure and function (Horwell et al., 1994).
Pharmaceutical Applications
The compound has also been utilized in the synthesis of various pharmaceutical agents. For instance, its derivatives have shown potential as anticancer agents in in vitro screenings against human tumor cell lines, demonstrating the compound's utility in drug discovery and development (Penthala et al., 2011).
Eigenschaften
IUPAC Name |
methyl 3-cyano-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-10-9(4-7)8(5-12)6-13-10/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUKZMNTQWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598983 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-1H-indole-5-carboxylate | |
CAS RN |
194490-33-0 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

